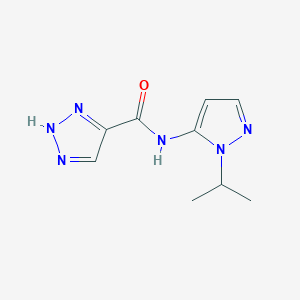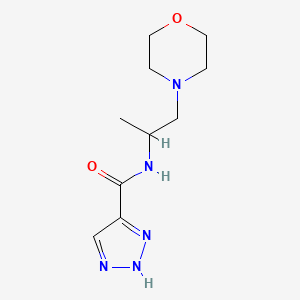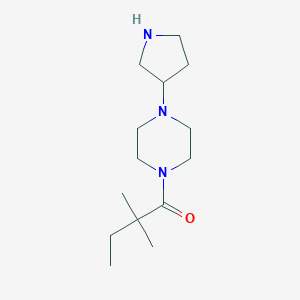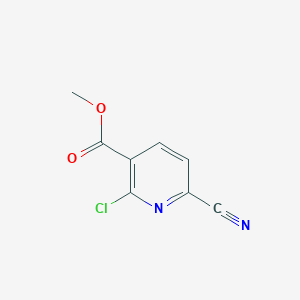![molecular formula C18H17F3N2O B6642674 Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone, also known as TFMP, is a synthetic compound that has gained significant attention in scientific research. TFMP is a member of the cathinone family, which is a group of compounds that are structurally similar to amphetamines. TFMP is known for its psychoactive effects and has been studied for its potential use in various scientific fields.
作用机制
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which results in an increase in dopamine signaling. The increased dopamine signaling is responsible for the psychoactive effects of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone.
Biochemical and Physiological Effects
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to have several biochemical and physiological effects. In animal studies, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has also been shown to increase extracellular dopamine levels in the striatum, which is a brain region that is involved in reward processing and motor control.
实验室实验的优点和局限性
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has a high affinity for the dopamine transporter, which makes it a valuable tool for studying the dopamine system. However, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has some limitations for lab experiments. It is a psychoactive compound, which means that it can produce unwanted effects in animal models. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has a short half-life, which makes it difficult to use in long-term experiments.
未来方向
There are several future directions for the study of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone. One potential direction is the development of new analogs of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone that have improved pharmacological properties. Another direction is the use of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone in the study of neurological disorders, such as Parkinson's disease and schizophrenia. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has also been studied for its potential use in drug abuse treatment, and future research could explore this application further.
Conclusion
In conclusion, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and toxicology. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone acts as a dopamine reuptake inhibitor and has several biochemical and physiological effects. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone, including the development of new analogs and the use of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone in the study of neurological disorders.
合成方法
The synthesis of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification by column chromatography. The synthesis method of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone is well-established and has been reported in several scientific publications.
科学研究应用
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and toxicology. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This property of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has made it a valuable tool for studying the dopamine system and its role in various neurological disorders.
属性
IUPAC Name |
pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)13-6-5-7-14(12-13)22-16-9-2-1-8-15(16)17(24)23-10-3-4-11-23/h1-2,5-9,12,22H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHIIQPSWFQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)


![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![4-[(2-Methylpyridin-3-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6642650.png)

![N-[2-(diethylamino)ethyl]-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylbenzamide](/img/structure/B6642669.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)